REACTION_CXSMILES
|
O[CH:2]1[C:10]2[C:5](=[CH:6][C:7]3[O:13][CH2:12][O:11][C:8]=3[CH:9]=2)[CH2:4][CH2:3]1.C(O)(=O)C.O.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1>[CH2:12]1[O:11][C:8]2[CH:9]=[C:10]3[C:5]([CH:4]=[CH:3][CH2:2]3)=[CH:6][C:7]=2[O:13]1 |f:3.4.5|
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
OC1CCC2=CC3=C(C=C12)OCO3
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 h
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
After extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
an aqueous common salt solution and dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
ADDITION
|
Details
|
the residue was treated
|
Name
|
|
Type
|
product
|
Smiles
|
C1OC=2C=C3C=CCC3=CC2O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |